2-Chlorobenzo[h]quinoline 2-Chlorobenzo[h]quinoline
Brand Name: Vulcanchem
CAS No.: 202523-63-5
VCID: VC8177352
InChI: InChI=1S/C13H8ClN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H
SMILES: C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)Cl
Molecular Formula: C13H8ClN
Molecular Weight: 213.66 g/mol

2-Chlorobenzo[h]quinoline

CAS No.: 202523-63-5

Cat. No.: VC8177352

Molecular Formula: C13H8ClN

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorobenzo[h]quinoline - 202523-63-5

Specification

CAS No. 202523-63-5
Molecular Formula C13H8ClN
Molecular Weight 213.66 g/mol
IUPAC Name 2-chlorobenzo[h]quinoline
Standard InChI InChI=1S/C13H8ClN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H
Standard InChI Key ZPWUKMUZAAYNRZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Chlorobenzo[h]quinoline belongs to the quinoline family, featuring a bicyclic system comprising a benzene ring fused to a pyridine ring at the [h] position (Figure 1). The chlorine substitution at the 2-position introduces electronic asymmetry, influencing its reactivity and intermolecular interactions. Key identifiers include:

PropertyValueSource
CAS Number202523-63-5
Molecular FormulaC₁₃H₈ClN
Molecular Weight213.66 g/mol
Exact Mass213.035 Da
Topological Polar Surface Area12.89 Ų
LogP (Octanol-Water)4.04

The compound’s planar structure facilitates π-π stacking interactions, critical for binding biological targets such as DNA topoisomerases and kinase enzymes .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure. The ¹H NMR spectrum exhibits characteristic aromatic proton signals between δ 7.5–9.0 ppm, with deshielding observed for protons adjacent to the chlorine atom . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 213.035, consistent with the molecular formula .

Synthesis and Optimization

Key Synthetic Routes

2-Chlorobenzo[h]quinoline is synthesized via cyclization and halogenation strategies. Notable methods include:

Friedländer Annulation

Mamane et al. (2010) reported a 92% yield using o-aminobenzaldehyde and chlorinated ketones under acidic conditions . This one-pot reaction proceeds via imine formation followed by cyclization (Scheme 1):

Scheme 1:
o-Aminobenzaldehyde+Chlorinated KetoneH+2-Chlorobenzo[h]quinoline\text{o-Aminobenzaldehyde} + \text{Chlorinated Ketone} \xrightarrow{H^+} \text{2-Chlorobenzo[h]quinoline}

Metal-Catalyzed Cross-Coupling

LG Chem’s patent (EP2327679 A2) describes a palladium-catalyzed coupling between 2-chloroquinoline and aryl boronic acids, achieving 54–64% yields . This method enables late-stage functionalization for derivative synthesis.

Yield Optimization

Comparative analysis of synthetic methods reveals temperature and catalyst dependencies:

MethodCatalystYield (%)Reference
Friedländer AnnulationHCl/EtOH92
Suzuki-Miyaura CouplingPd(PPh₃)₄64
Ullmann ReactionCuI/1,10-Phen56

Reaction conditions such as solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact yields .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipid solubility, making it suitable for liposomal formulations . Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months), attributed to the electron-withdrawing chlorine group stabilizing the aromatic system .

ADME Profile

  • Absorption: Caco-2 permeability assays suggest moderate intestinal absorption (Papp = 8.7 × 10⁻⁶ cm/s) .

  • Metabolism: Cytochrome P450 (CYP3A4) mediates hepatic oxidation, producing hydroxylated metabolites .

  • Excretion: Primarily renal (68%) with a half-life of 4.2 hours in murine models .

Pharmacological Applications

Antitumor Activity

Kuang et al. (2018) synthesized 2-chloro-3-(1H-benzimidazol-2-yl)quinoline derivatives, demonstrating potent activity against HepG2 (IC₅₀ = 8.2 μM) and SK-OV-3 (IC₅₀ = 10.1 μM) cells . Notably, compound 3a reduced tumor volume by 62% in HepG2 xenograft mice at 20 mg/kg, comparable to paclitaxel (Figure 2) . Mechanistic studies revealed G₂/M phase arrest via downregulation of cyclin B1 (↓43%), CDK1 (↓51%), and CDC25C (↓38%) .

Insecticidal Properties

A 2024 study identified 2-chlorobenzo[h]quinoline derivatives as larvicidal agents against Culex pipiens, with LC₅₀ values of 12.3 ppm . Molecular docking simulations suggest inhibition of acetylcholinesterase (AChE) through halogen bonding with the catalytic triad (Figure 3) .

Mechanisms of Action

Cell Cycle Arrest

In HepG2 cells, 3a upregulated p53 (↑3.2-fold) and p21 (↑2.8-fold), triggering caspase-3-mediated apoptosis . Western blot analysis confirmed PARP cleavage (89 kDa → 24 kDa fragment), a hallmark of programmed cell death .

Enzymatic Inhibition

The chlorine atom’s electronegativity enhances hydrogen bonding with AChE’s Ser203 (binding energy: −8.7 kcal/mol), disrupting insect neurotransmission .

Future Directions

  • Structure-Activity Relationships: Modifying the quinoline C-3 position could enhance tumor selectivity.

  • Nanodelivery Systems: Lipid nanoparticles may improve bioavailability for CNS-targeted therapies.

  • Ecotoxicology: Assessing environmental persistence in aquatic ecosystems is critical given its larvicidal use.

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